molecular formula C13H10BrFN2O3S B4841363 3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide

3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide

Cat. No.: B4841363
M. Wt: 373.20 g/mol
InChI Key: YUHLULZEGGINFY-UHFFFAOYSA-N
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Description

3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide typically involves the amidation reaction. The process begins with the reaction of 3-bromobenzenesulfonyl chloride with 4-fluorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is primarily attributed to its sulfonamide moiety. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound’s unique structure allows it to interact with various molecular targets and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-(4-fluorophenyl)sulfonylbenzohydrazide is unique due to the presence of both the bromine atom and the sulfonylbenzohydrazide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds mentioned above .

Properties

IUPAC Name

3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3S/c14-10-3-1-2-9(8-10)13(18)16-17-21(19,20)12-6-4-11(15)5-7-12/h1-8,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHLULZEGGINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide
Reactant of Route 2
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3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide
Reactant of Route 3
3-bromo-N'-(4-fluorophenyl)sulfonylbenzohydrazide

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